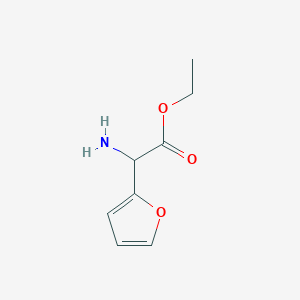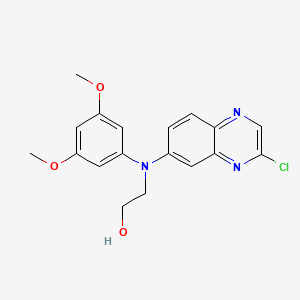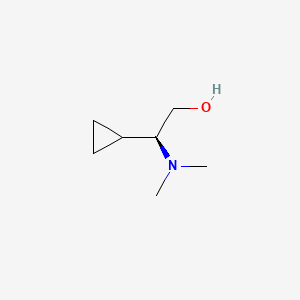
2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring with a methylene group and an ethanamine side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methylene Group: The methylene group is introduced via a methylation reaction using suitable reagents.
Attachment of the Ethanamine Side Chain: The ethanamine side chain is attached through a nucleophilic substitution reaction involving an alkyl halide and ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, ammonia, amines.
Major Products Formed
Oxidized Products: Corresponding ketones or alcohols.
Reduced Products: Reduced amine derivatives.
Substituted Products: Various substituted ethanamine derivatives.
科学的研究の応用
2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Processes: Affecting cellular metabolism, proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
2-(1-Methylcyclobutyl)ethan-1-amine hydrochloride: Similar structure but with a different substitution pattern on the cyclobutyl ring.
2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride: Contains a methoxy group instead of a methylene group.
Uniqueness
2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of a methylene group, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C7H14ClN |
|---|---|
分子量 |
147.64 g/mol |
IUPAC名 |
2-(3-methylidenecyclobutyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-6-4-7(5-6)2-3-8;/h7H,1-5,8H2;1H |
InChIキー |
VQCLPHFYQZLGKB-UHFFFAOYSA-N |
正規SMILES |
C=C1CC(C1)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methylspiro[2.3]hexan-5-amine](/img/structure/B13457632.png)

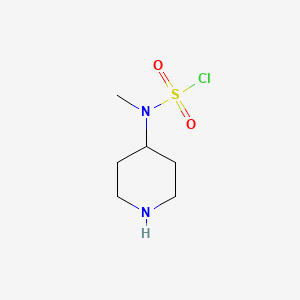
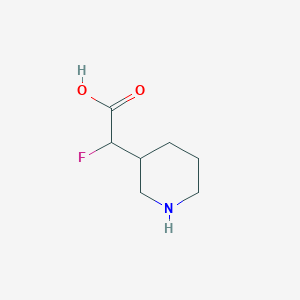

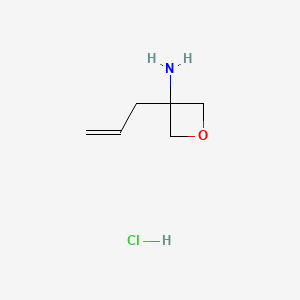


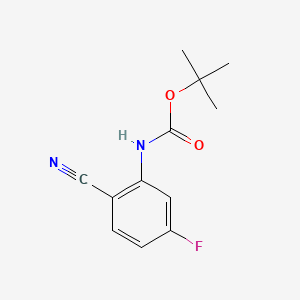
![5-Oxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B13457670.png)

